molecular formula C16H15N5O3S B14966789 2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B14966789
M. Wt: 357.4 g/mol
InChI Key: MKTMLGDWVZVHBA-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional functional groups such as a methylsulfanyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Quinazoline Core: The quinazoline core is typically constructed through a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Introduction of Functional Groups: The methylsulfanyl and nitrophenyl groups are introduced through nucleophilic substitution reactions using appropriate reagents such as methylthiol and nitrobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted triazoloquinazolines

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new materials with specific properties.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. Its ability to interact with biological targets makes it a candidate for further investigation as a therapeutic agent.

    Medicine: Preliminary studies suggest that the compound may have anticancer properties, making it a potential candidate for the development of new anticancer drugs.

    Industry: The compound’s chemical reactivity and stability make it suitable for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. For example, the nitrophenyl group may interact with the active sites of enzymes, while the triazole ring can form hydrogen bonds with receptor proteins. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar triazole-quinazoline core but differ in the substitution pattern and functional groups.

    1,2,4-Triazino[4,3-a]quinoxalines: These compounds have a triazine ring fused to a quinoxaline core, offering different chemical properties and reactivity.

    Fused [1,2,3]Triazolo[4,5-b]pyridines: These compounds have a triazole ring fused to a pyridine core, providing a different set of biological activities.

Uniqueness

2-(methylsulfanyl)-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific combination of functional groups and structural features. The presence of both a methylsulfanyl group and a nitrophenyl group in the same molecule provides a distinct set of chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

2-methylsulfanyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H15N5O3S/c1-25-16-18-15-17-10-6-4-8-12(22)13(10)14(20(15)19-16)9-5-2-3-7-11(9)21(23)24/h2-3,5,7,14H,4,6,8H2,1H3,(H,17,18,19)

InChI Key

MKTMLGDWVZVHBA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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